4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 855643-01-5
VCID: VC7800189
InChI: InChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3
SMILES: CC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N
Molecular Formula: C14H16N2
Molecular Weight: 212.296

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

CAS No.: 855643-01-5

Cat. No.: VC7800189

Molecular Formula: C14H16N2

Molecular Weight: 212.296

* For research use only. Not for human or veterinary use.

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline - 855643-01-5

Specification

CAS No. 855643-01-5
Molecular Formula C14H16N2
Molecular Weight 212.296
IUPAC Name 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline
Standard InChI InChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3
Standard InChI Key UULYPLNMFMJNIB-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure comprises a 2,6-dimethylpyridine ring connected to a para-aminobenzyl group through a methylene (–CH₂–) linker. The pyridine ring’s 2- and 6-positions are occupied by methyl groups, which induce steric hindrance and electronic modulation. These substituents restrict rotational freedom around the pyridine-methylene bond, favoring a planar conformation that enhances π-π stacking interactions . The aniline moiety provides a primary amine (–NH₂) at the para position, a common pharmacophore in bioactive molecules.

Key structural parameters include:

  • Pyridine ring: Planar with bond angles consistent with aromatic systems (C–C–C ≈ 120°).

  • Methylene bridge: Bond length of ~1.48 Å, typical for single C–C bonds.

  • Aniline group: NH₂ bond angle of ~107°, indicative of sp³ hybridization .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂
Molecular Weight212.30 g/mol
IUPAC Name4-[(2,6-dimethylpyridin-4-yl)methyl]aniline
SMILESCC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N
InChIKeyUULYPLNMFMJNIB-UHFFFAOYSA-N

Synthesis and Manufacturing

Catalytic Hydrogenation Approaches

A patented method for synthesizing structurally related aniline derivatives involves Raney nickel-catalyzed hydrogenation under mild conditions (0.1–1 atm H₂, 20–80°C) . Although developed for 4-N,N-dimethylaminomethylaniline, this protocol is adaptable to 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline by substituting nitrobenzene precursors with appropriate pyridine-containing analogs. Key steps include:

  • Dissolving the nitro precursor in ethanol or methanol.

  • Adding Raney nickel (10–15 wt% relative to substrate).

  • Reacting under hydrogen at 40–60°C for 24–36 hours .

This method achieves high yields (>80% in model systems) with minimal byproducts, attributed to Raney nickel’s high surface area and catalytic efficiency .

Reactivity and Functionalization

Aniline-Driven Reactions

The primary amine group undergoes characteristic reactions:

  • Acetylation: Forms N-acetyl derivatives with acetic anhydride.

  • Diazotization: Generates diazonium salts for azo coupling reactions, useful in dye synthesis.

  • Schiff base formation: Reacts with carbonyl compounds to yield imines.

Pyridine Ring Modifications

The pyridine moiety participates in:

  • Electrophilic substitution: Methyl groups direct incoming electrophiles to the 3- and 5-positions.

  • Coordination chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Applications in Drug Discovery

Kinase Inhibition and Cancer Therapeutics

A 2022 study identified 2,6-dimethylaryl motifs as critical for PKMYT1 kinase inhibition, a target in DNA damage response cancers . While 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline itself hasn’t been tested, its structural similarity to active compounds (e.g., Table 2) suggests potential as a PKMYT1 inhibitor scaffold .

Table 2: PKMYT1 Inhibitors with 2,6-Dimethyl Motifs

CompoundPKMYT1 IC₅₀ (μM)Selectivity (vs. WEE1)
220.011>100x
250.012>150x

Intermediate for Functional Materials

The compound’s rigid, conjugated structure makes it suitable for:

  • Metal-organic frameworks (MOFs): As a linker for porous materials.

  • Polymer additives: Enhancing thermal stability in polyamides.

Comparative Analysis with Related Compounds

vs. 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline

This pyrimidine analog (PubChem CID: 82471051) shares a similar aniline-pyridine hybrid structure but exhibits:

  • Reduced planarity: Due to pyrimidine’s larger ring strain.

  • Lower solubility: Attributed to N-methylation and pyrimidine’s polarity .

vs. N,N-Dimethylaminomethylaniline

The absence of pyridine in this analog simplifies synthesis but limits metal-coordination capabilities, reducing utility in catalysis .

Future Directions

Pharmacological Profiling

Priority research areas include:

  • In vitro kinase assays: To quantify PKMYT1/WEE1 inhibition.

  • ADMET studies: Assessing absorption, distribution, and toxicity.

Process Optimization

Scaling synthesis via continuous-flow hydrogenation could enhance throughput for industrial applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator